molecular formula C10H9Cl3N2O2 B270789 2-(2,4-Dichlorophenyl)hydrazonochloroacetic acid ethyl ester

2-(2,4-Dichlorophenyl)hydrazonochloroacetic acid ethyl ester

Cat. No. B270789
M. Wt: 295.5 g/mol
InChI Key: MTWAKBYVMJYUSU-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)hydrazonochloroacetic acid ethyl ester, commonly known as ethyl 2-(2,4-dichlorophenyl)hydrazono-2-chloroacetate, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)hydrazonochloroacetic acid ethyl ester is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators and cytokines. It may also act by inhibiting the activity of enzymes involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-Dichlorophenyl)hydrazonochloroacetic acid ethyl ester possesses anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to possess cytotoxic activity against cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,4-Dichlorophenyl)hydrazonochloroacetic acid ethyl ester in lab experiments is its potential as an anticancer agent. It has also been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it useful for studying these effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(2,4-Dichlorophenyl)hydrazonochloroacetic acid ethyl ester. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as an anti-inflammatory, analgesic, and antipyretic agent. Further studies are also needed to fully understand its mechanism of action and to determine its potential toxicity. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound.

Synthesis Methods

The synthesis of 2-(2,4-Dichlorophenyl)hydrazonochloroacetic acid ethyl ester has been reported using different methods. One of the methods involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form 2,4-dichlorobenzaldehyde hydrazone. The resulting hydrazone is then reacted with ethyl chloroacetate in the presence of a base to form the final product, ethyl 2-(2,4-dichlorophenyl)hydrazono-2-chloroacetate.

Scientific Research Applications

2-(2,4-Dichlorophenyl)hydrazonochloroacetic acid ethyl ester has been used in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anticancer agent.

properties

Product Name

2-(2,4-Dichlorophenyl)hydrazonochloroacetic acid ethyl ester

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3/b15-9+

InChI Key

MTWAKBYVMJYUSU-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/Cl

SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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